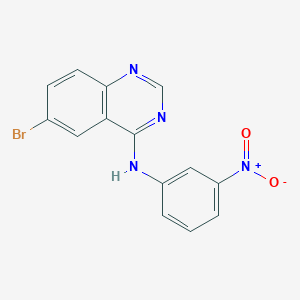

![molecular formula C8H8BrN3 B2772042 6-Bromo-3-ethylpyrazolo[1,5-a]pyrimidine CAS No. 1379302-38-1](/img/structure/B2772042.png)

6-Bromo-3-ethylpyrazolo[1,5-a]pyrimidine

Vue d'ensemble

Description

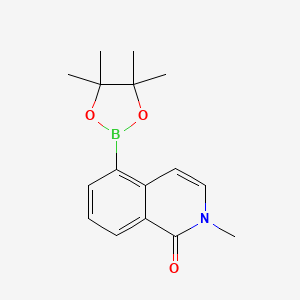

“6-Bromo-3-ethylpyrazolo[1,5-a]pyrimidine” is a chemical compound with the molecular formula C8H8BrN3 and a molecular weight of 226.07 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazolo[1,5-a]pyrimidine core with a bromine atom at the 6-position and an ethyl group at the 3-position . More detailed structural analysis could not be found in the retrieved papers.Chemical Reactions Analysis

While specific chemical reactions involving “this compound” were not found in the retrieved papers, pyrazolo[1,5-a]pyrimidines are known to participate in various chemical reactions .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 226.07 . Additional physical and chemical properties were not found in the retrieved papers.Applications De Recherche Scientifique

Regio-Orientation in Structure Assignment

The regio-orientation and regioselectivity in the formation of pyrazolo[1,5-a]pyrimidines are crucial for understanding their chemical behavior and potential applications in scientific research. The reactions of 3(5)-aminopyrazoles with 1,3-bielectrophilic reagents, leading to the formation of pyrazolo[1,5-a]pyrimidines, have been highlighted. These reactions, particularly with acetylacetone and malononitrile, emphasize the significance of regio-orientation, which has been a subject of literature controversy due to the comparable nucleophilicity of exocyclic and endocyclic NH groups in 3(5)-aminopyrazoles. This review is pivotal for elucidating the structural orientation of substituents on the pyrimidine ring, providing a foundation for further exploration in various scientific domains (Mohamed & Mahmoud, 2019).

Synthesis and Anti-inflammatory Activities

Pyrimidines, including 6-Bromo-3-ethylpyrazolo[1,5-a]pyrimidine derivatives, exhibit a range of pharmacological effects such as antioxidants, antibacterial, antiviral, antifungal, and notably, anti-inflammatory activities. Recent developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives have been summarized, indicating their potent anti-inflammatory effects due to inhibitory responses against various inflammatory mediators. This extensive review provides insights into the synthesis methods of pyrimidines and their potential as anti-inflammatory agents, offering avenues for the development of new therapeutic compounds with minimized toxicity (Rashid et al., 2021).

Pharmacological Significance

Pyrimidine derivatives, including structures similar to this compound, are highlighted for their wide range of pharmacological activities. The analysis of literature data on pyrimidine derivatives used in medical practice reveals substances with diverse activities including antiviral, psychotropic, antimicrobial, antitumor, and antifungal effects. This systematic analysis serves as a foundation for the search and design of compounds with desired pharmacological activities, underscoring the versatility and potential of pyrimidine cores in drug development (Chiriapkin, 2022).

Medicinal Perspectives as Anti-Alzheimer's Agents

The structural activity relationship (SAR)-based medicinal perspectives of pyrimidine derivatives in treating Alzheimer's disease have been comprehensively reviewed. Pyrimidine scaffolds are recognized for their synthesis practicability and non-toxic nature, contributing significantly to the research and development of anti-Alzheimer's drugs. This review emphasizes the pharmacological advancements of pyrimidine moieties as therapeutic agents against Alzheimer's, showcasing the ongoing efforts to mitigate neurological disorders through novel drug development strategies (Das et al., 2021).

Propriétés

IUPAC Name |

6-bromo-3-ethylpyrazolo[1,5-a]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3/c1-2-6-3-11-12-5-7(9)4-10-8(6)12/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMOJKPVVZZUWDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2N=CC(=CN2N=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxylate](/img/structure/B2771961.png)

![3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2771963.png)

![2-phenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide](/img/structure/B2771964.png)

![3-[3-Oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carbonyl]benzonitrile](/img/structure/B2771966.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B2771967.png)

![Ethyl 4-{[(4-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B2771971.png)

![(1R,5S)-N-phenethyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2771977.png)

![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-nitrobenzamide](/img/structure/B2771978.png)

![(E)-methyl 2-(3-(2-methoxyphenyl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2771981.png)